molecular formula C12H11NO2 B8439540 1-Carbamoyl-5-methoxy-naphthalene

1-Carbamoyl-5-methoxy-naphthalene

Cat. No. B8439540
M. Wt: 201.22 g/mol
InChI Key: VMNMSFSRUYNLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04543352

Procedure details

1-Cyano-5-Methoxy-naphthalene (36 g) is stirred with concentrated sulfuric acid (250 ml) and H2O (20 ml) on a steam bath for two hours and is allowed to cool. The reaction mixture is poured into a slurry of crushed ice and concentrated ammonium hydroxide (250 ml). The mixture is extracted with methylene chloride and the organic extract dried, filtered and evaporated, yielding the desired amide as a solid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[C:8]([O:13][CH3:14])[CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)#[N:2].S(=O)(=O)(O)[OH:16].[OH-].[NH4+]>O>[C:1]([C:3]1[C:12]2[C:7](=[C:8]([O:13][CH3:14])[CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)(=[O:16])[NH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(#N)C1=CC=CC2=C(C=CC=C12)OC
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1=CC=CC2=C(C=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.